Bis(3-methoxyphenyl)methanol

Overview

Description

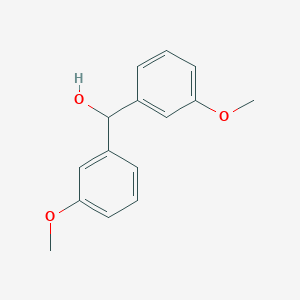

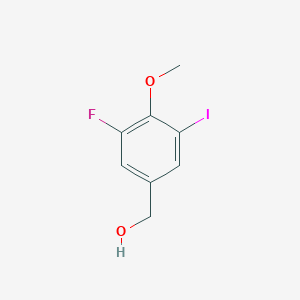

“Bis(3-methoxyphenyl)methanol” is a chemical compound with the molecular formula C14H14O2 . It is also known by other names such as “(3-Methoxyphenyl)(phenyl)methanol” and "Benzenemethanol, 3-methoxy-α-phenyl-" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of two 3-methoxyphenyl groups attached to a methanol group . The average mass of the molecule is 214.260 Da and the monoisotopic mass is 214.099380 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 45-46 degrees Celsius . It is a powder at room temperature .Scientific Research Applications

Catalytic Reactions : Yao, Shi, and Shi (2009) demonstrated that Bis(4-methoxyphenyl)methanol can undergo BF3·OEt2-catalyzed reactions with (arylmethylene)cyclopropanes to produce polysubstituted cyclopentenes, methylenecyclobutanes, and dienes. These reactions offer moderate to good yields under mild conditions, indicating potential utility in organic synthesis (Yao, L., Shi, M., & Shi, M. (2009).

Electrochemical Applications : Tang et al. (2016) reported the use of bis(trifluoromethylsulfonyl)imide anion, similar in structure to bis(3-methoxyphenyl)methanol, in electrochemical applications. They developed a strategy for oxidizing this anion to form a radical electrocatalyst on a platinum electrode under anaerobic conditions, which selectively promotes the electrooxidation of methanol (Tang, Y., Wang, Z., Chi, X., Sevilla, M., & Zeng, X. (2016).

Organic Synthesis : Aitken and Garnett (2000) explored the reactivity of 3-Methoxythiophene-2-methanol, a compound structurally related to this compound. They found that under acidic conditions, it undergoes condensation with the elimination of water and formaldehyde, forming bis(3-methoxy-2-thienyl)methane (Aitken, R. & Garnett, A. N. (2000).

Polymer Science : Wang et al. (2012) synthesized new monomers containing methoxyphenyl groups, like those in this compound, for creating copoly(arylene ether sulfone)s. These were used to produce flexible and tough membranes with good mechanical strength and high proton conductivities, suggesting potential applications in fuel cell technology (Wang, C., Shin, D. W., Lee, S. Y., Kang, N., Lee, Y., & Guiver, M. (2012).

Antioxidant Activity : Mishra (2022) synthesized and characterized novel oxovanadium (IV) curcuminoids with bis[4-hydroxy-3-methoxyphenyl]-1,6-heptadiene-3,5-dione (curcumin) and similar ligands. These compounds displayed antioxidant activity, suggesting potential applications in health and medicine (Mishra, S. K. (2022).

Safety and Hazards

Properties

IUPAC Name |

bis(3-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFZTBFWANEMEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,8-Dioxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2963828.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2963830.png)

![2-(Furan-2-yl)-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2963832.png)

![2-(4-Chlorophenyl)-4-[4-(methylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2963835.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2963837.png)

![10-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione](/img/structure/B2963838.png)

![ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2963844.png)

![6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2963845.png)

![4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B2963849.png)